H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH
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Overview
Description
The compound H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, phenylalanine, alanine, lysine, glycine, serine, leucine, glutamine, asparagine, and valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the free amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into bacteria or yeast for expression.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their roles in cellular signaling, enzyme activity, and protein-protein interactions.
Medicine: Investigated for therapeutic potential in treating diseases, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also inhibit or activate enzymes, modulate immune responses, and influence gene expression. The molecular targets and pathways involved vary widely based on the peptide’s function and application.
Comparison with Similar Compounds
Similar Compounds
H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-OH: can be compared to other peptides with similar sequences but different amino acid compositions.
H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-NH2: Similar sequence but with an amide group at the C-terminus.
This compound: Similar sequence but with different amino acids substituted at specific positions.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. The presence of multiple arginine residues may enhance its interaction with negatively charged molecules, while the combination of hydrophobic and hydrophilic amino acids can influence its solubility and stability.
Properties
IUPAC Name |
2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBKSGYPRXXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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